N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound characterized by the presence of both phenyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2,4-dimethoxyaniline with 4-ethylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: The compound can be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- N-(2,4-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide
- N-(2,4-dimethoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
Comparison: N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds with different alkyl groups, it may exhibit distinct behavior in terms of solubility, stability, and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-5-7-14(8-6-13)23-12-18(20)19-16-10-9-15(21-2)11-17(16)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFZPRGRYRJHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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